Home > Products > Screening Compounds P33439 > Oxmetidine mesylate
Oxmetidine mesylate - 84455-52-7

Oxmetidine mesylate

Catalog Number: EVT-1585347
CAS Number: 84455-52-7
Molecular Formula: C21H29N5O9S3
Molecular Weight: 591.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxmetidine mesylate is a pharmaceutical compound derived from oxmetidine, which is an antihistamine used primarily for the treatment of allergic conditions. Oxmetidine itself is a histamine H2 receptor antagonist, and the mesylate form enhances its solubility and bioavailability. The mesylate salt is formed by the reaction of oxmetidine with methanesulfonic acid, which improves its pharmacokinetic properties.

Source

Oxmetidine was initially developed as a histamine H2 receptor antagonist, similar to other compounds in its class, such as ranitidine and famotidine. The mesylate form is synthesized to optimize its therapeutic efficacy and stability.

Classification

Oxmetidine mesylate falls under the category of antihistamines and is specifically classified as a histamine H2 receptor antagonist. It is used in various formulations for the treatment of conditions like gastric ulcers and gastroesophageal reflux disease.

Synthesis Analysis

Methods

The synthesis of oxmetidine mesylate typically involves the following steps:

  1. Preparation of Oxmetidine: Oxmetidine is synthesized through a multi-step process involving the reaction of 2-(dimethylamino)ethyl chloride with 1-(3-methylphenyl)imidazole-4-carboxylic acid.
  2. Formation of Mesylate Salt: The oxmetidine base is then reacted with methanesulfonic acid in a stoichiometric ratio (usually 1:1) to yield oxmetidine mesylate. This reaction can be performed in an organic solvent such as ethanol or methanol under controlled temperature conditions to ensure complete conversion to the salt form.
  3. Isolation and Purification: The resulting mesylate salt is typically precipitated out of solution, filtered, and dried to obtain pure oxmetidine mesylate.

Technical Details

  • Reaction Conditions: The reaction usually occurs at room temperature or slightly elevated temperatures, with stirring to enhance mixing.
  • Characterization Techniques: The synthesized compound can be characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure

Oxmetidine mesylate has a complex molecular structure characterized by:

  • A central imidazole ring.
  • A dimethylaminoethyl side chain.
  • A methanesulfonic acid moiety that contributes to its solubility.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₃S
  • Molecular Weight: Approximately 318.38 g/mol
  • Crystal Structure: Crystallographic studies may reveal details about the arrangement of molecules in solid-state forms, including hydrogen bonding patterns that stabilize the mesylate salt.
Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of oxmetidine mesylate is:

Oxmetidine+Methanesulfonic AcidOxmetidine Mesylate\text{Oxmetidine}+\text{Methanesulfonic Acid}\rightarrow \text{Oxmetidine Mesylate}

This reaction is typically straightforward and results in a stable salt that exhibits improved solubility compared to its parent compound.

Technical Details

  • Stoichiometry: The reaction generally follows a 1:1 molar ratio.
  • Solubility Improvement: The formation of the mesylate salt significantly increases the aqueous solubility of oxmetidine, facilitating better absorption in biological systems.
Mechanism of Action

Process

Oxmetidine acts primarily as an antagonist at histamine H2 receptors located in the gastric mucosa. By blocking these receptors, it inhibits gastric acid secretion, leading to:

  • Decreased acidity in the stomach.
  • Relief from symptoms associated with peptic ulcers and gastroesophageal reflux disease.

Data

The pharmacological activity can be quantified through studies measuring gastric pH levels before and after administration of oxmetidine mesylate, demonstrating its effectiveness in reducing acid secretion.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: The melting point can vary based on purity but generally lies within a defined range suitable for pharmaceutical applications.

Chemical Properties

  • Solubility: Highly soluble in water due to the presence of the mesylate group.
  • Stability: Exhibits good thermal stability under standard storage conditions but should be protected from moisture to prevent degradation.
Applications

Scientific Uses

Oxmetidine mesylate is primarily used in:

  • Pharmaceutical Formulations: As an active ingredient in medications aimed at treating gastric disorders.
  • Research Studies: Investigating its efficacy compared to other antihistamines or H2 antagonists in clinical settings.
Historical Development and Discovery of Oxmetidine Mesylate

Origins of H2-Receptor Antagonists in Gastrointestinal Therapeutics

The development of H₂-receptor antagonists revolutionized gastroenterology by providing the first pharmacological agents capable of selectively inhibiting gastric acid secretion. Prior to their discovery in the 1960s, peptic ulcer management relied on antacids, bland diets, and high-risk surgeries. The breakthrough originated from Sir James Black’s foundational hypothesis at Smith Kline & French (SK&F) that histamine acted on distinct receptor subtypes. His team proved the existence of H₂ receptors separate from H₁ (allergy-associated) receptors and initiated a rational drug design program in 1964 [1] [2].

This program exemplified target-based drug discovery:

  • Burimamide: The first selective H₂ antagonist (1972) demonstrated acid suppression but had poor oral bioavailability due to its thiourea group and flexible chain [2] [3].
  • Metiamide: A burimamide analog with enhanced potency and oral absorption. However, its thiourea moiety caused agranulocytosis, halting clinical use [1] [2].
  • Cimetidine: Replacement of thiourea with cyanoguanidine yielded the first safe, orally active H₂ antagonist (Tagamet®, 1976). It became the first blockbuster drug, validating H₂ antagonism as a therapeutic strategy [2] [6].

Table 1: Evolution of Early H₂-Receptor Antagonists

CompoundKey Structural FeatureAdvantageLimitation
BurimamideImidazole-thiourea chainSelective H₂ blockadeLow oral bioavailability
MetiamideMethyl-imidazole-thioureaImproved potency & absorptionAgranulocytosis risk
CimetidineCyanoguanidine groupSafe oral activityDrug interactions (CYP450)

This iterative process established the structural template for subsequent antagonists: heterocyclic rings (e.g., imidazole) coupled to polar side chains optimized for receptor affinity and pharmacokinetics [3].

Discovery and Initial Characterization of Oxmetidine as a Lead Compound

Oxmetidine (SKF-92994) emerged in the late 1980s as an advanced-generation H₂ antagonist designed to overcome limitations of cimetidine and ranitidine. Its discovery reflected structural optimization strategies:

  • Core Modification: Replacement of cimetidine’s imidazole ring with a pyrimidinone scaffold enhanced receptor affinity. The pyrimidinone nucleus allowed substitutions modulating electron distribution and pKa [4].
  • Benzodioxole Extension: Introduction of a 1,3-benzodioxole-methyl group at the 5-position of pyrimidinone improved lipophilicity and membrane penetration versus early analogs [4].
  • Side Chain Optimization: A methylsulfanylethylamino linker connected to a 5-methylimidazole group mimicked histamine’s topology while resisting metabolic cleavage [4].

Initial pharmacological characterization revealed:

  • Potency: Oxmetidine exhibited sub-micromolar H₂ receptor affinity (Kᵢ ~50 nM), surpassing cimetidine in in vitro acid-secretion models [4].
  • Selectivity: Minimal binding to H₁ or H₃ receptors, reducing off-target effects [4].
  • Mechanism: Functioned as an inverse agonist, suppressing both histamine-stimulated and basal cAMP production in parietal cells—a superior profile to neutral antagonists like burimamide [3].

Table 2: Oxmetidine Structural Features vs. Reference Compounds

ComponentOxmetidine (SKF-92994)CimetidineRanitidine
Core RingPyrimidin-6-oneImidazoleFuran
Aromatic Group1,3-Benzodioxol-5-ylmethyl5-Methylimidazol-4-ylmethyl2-(Dimethylaminomethyl)furan
Linker-CH₂S(CH₂)₂NHC(=NH)NH- chain-CH₂SCH₂CH₂NHC(=NH)NHCN-CH₂SCH₂CH₂NMe₂

Despite promising in vitro data, oxmetidine’s development was discontinued due to hepatotoxicity observed in preclinical models, unrelated to H₂ pharmacology [4].

Rationale for Mesylate Salt Formulation: Enhancing Bioavailability and Stability

Oxmetidine’s conversion to its mesylate salt (methanesulfonate, CH₃SO₃⁻) addressed critical physicochemical limitations of the free base:

  • Solubility Enhancement: The free base exhibited poor aqueous solubility (<1 mg/mL), limiting dissolution in gastrointestinal fluids. Mesylate formation increased solubility >10-fold via:
  • Ionization of the imidazole nitrogen (pKa ~6.8)
  • Counterion hydrophilicity and salt crystal lattice disruption [5] [7].
  • Stability Optimization: Free bases of similar compounds degrade via oxidation or hydrolysis. Mesylate salts:
  • Lower hygroscopicity, reducing water-mediated decomposition.
  • Buffer capacity in solid state, minimizing pH-dependent degradation [7].
  • Manufacturing Advantages: Methanesulfonic acid forms stable, stoichiometric (1:1) salts with high yield (>95%). Its low molecular weight (96 g/mol) minimizes formula mass increase versus bulkier anions [7].

Table 3: Impact of Mesylate Salt on Key Physicochemical Properties

PropertyOxmetidine Free BaseOxmetidine MesylateAdvantage
Aqueous SolubilityLow (<1 mg/mL)High (>10 mg/mL)Enhanced oral absorption
Melting Point110–112°C (decomp.)198–200°CImproved thermal stability
HygroscopicityHighLowReduced hydrolysis risk

The selection of mesylate over alternatives (e.g., HCl) was driven by:

  • Compatibility: Minimal risk of esterification (vs. carboxylates) or oxidative damage (vs. nitrates) [5].
  • Toxicology: Methanesulfonate is endogenously excreted, unlike potentially nephrotoxic anions (e.g., napadisylate) [7].
  • Crystallinity: Forms stable, non-solvated crystals easing large-scale manufacturing [7].

This salt formulation exemplified industry best practices for optimizing API performance in the H₂ antagonist era [5] [7].

Properties

CAS Number

84455-52-7

Product Name

Oxmetidine mesylate

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;methanesulfonic acid

Molecular Formula

C21H29N5O9S3

Molecular Weight

591.7 g/mol

InChI

InChI=1S/C19H21N5O3S.2CH4O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;2*1-5(2,3)4/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H3,(H,2,3,4)

InChI Key

KSTYTCDFRHRFLH-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.